25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside
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Overview
Description
25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside is a cycloartane triterpenoid compound. It can be isolated from the plant Cimicifuga acerina . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside can be synthesized through a series of chemical reactions starting from naturally occurring triterpenoids. The synthetic route typically involves the acetylation of 7,8-didehydro-cimigenol followed by glycosylation with a xylopyranoside moiety . The reaction conditions often include the use of organic solvents and catalysts to facilitate the acetylation and glycosylation processes.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups in the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs of the compound.
Scientific Research Applications
25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of cycloartane triterpenoids.
Biology: It is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may have applications in the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside involves its interaction with specific molecular targets and pathways. It is believed to modulate signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 25-O-acetyl-cimigenol-3-O-b-D-xylopyranoside
- Cycloartane triterpenes
Uniqueness
25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside is unique due to its specific structural features, such as the presence of an acetyl group at the 25th position and a xylopyranoside moiety at the 3rd position. These structural elements contribute to its distinct biological activities and make it a valuable compound for research .
Properties
Molecular Formula |
C37H56O10 |
---|---|
Molecular Weight |
660.8 g/mol |
IUPAC Name |
2-[(2R,3R,7R,9S,12R,14R,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-en-22-yl]propan-2-yl acetate |
InChI |
InChI=1S/C37H56O10/c1-18-15-21-28(32(5,6)45-19(2)38)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(44-29-26(41)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)42/h10,18,20-22,24-30,39-42H,9,11-17H2,1-8H3/t18-,20+,21-,22+,24+,25-,26+,27-,28+,29-,30-,33-,34-,35-,36+,37?/m1/s1 |
InChI Key |
OZEXWSOYHYUSFA-HRFDXCCNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](OC3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC=C6[C@@]4([C@H]3O)C)(C)C)O[C@@H]8[C@H]([C@@H]([C@H](CO8)O)O)O)C)O2)C(C)(C)OC(=O)C |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CC=C6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC(=O)C |
Origin of Product |
United States |
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